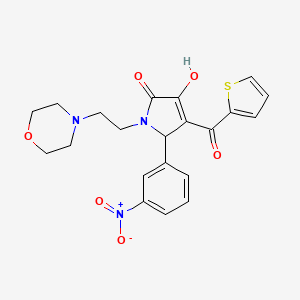

3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3-nitrophenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c25-19(16-5-2-12-31-16)17-18(14-3-1-4-15(13-14)24(28)29)23(21(27)20(17)26)7-6-22-8-10-30-11-9-22/h1-5,12-13,18,26H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUUJIWSPQTMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with various functional groups, which are critical for its biological activity. The presence of a morpholinoethyl group enhances solubility and bioavailability, while the nitrophenyl and thiophene carbonyl moieties contribute to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to induce apoptosis in cancer cell lines by disrupting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing novel anticancer agents.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Hydroxy-1-(2-morpholinoethyl)-... | A549 (Lung Cancer) | 15.0 | Induces apoptosis |

| Similar Pyrrole Derivative | MCF7 (Breast Cancer) | 10.5 | Tubulin polymerization inhibitor |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies show that it can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. In vivo experiments demonstrated a reduction in inflammation markers in treated models.

| Study | Animal Model | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Anti-inflammatory Study | Swiss Albino Mice | 20 | Significant reduction in inflammation markers |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and inflammation, particularly COX-1 and COX-2.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cancer cells from dividing.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a study involving human lung cancer cells (A549), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent anticancer activity.

- Case Study 2 : An evaluation of anti-inflammatory effects showed that administration significantly reduced paw edema in rat models compared to controls, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Discussion of Substituent Effects

Morpholino vs. Alternative Amines

- Morpholinoethyl: Balances hydrophilicity and flexibility, favoring interactions with polar residues in targets like P-glycoprotein .

- Diethylaminoethyl (Compound B): Increased lipophilicity may enhance blood-brain barrier penetration but reduce solubility .

Aromatic Substituents

- 3-Nitrophenyl : Enhances electron-deficient character, promoting charge-transfer interactions in enzyme active sites (e.g., NADPH oxidase or P-glycoprotein) .

- 3,4-Dimethoxyphenyl (Compound B) : Electron-donating methoxy groups may reduce oxidative metabolism but limit interactions with electron-rich targets .

Heterocyclic Acyl Groups

- Thiophene-2-carbonyl : Offers moderate π-stacking ability and metabolic stability compared to phenyl-based acyl groups.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Answer:

The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent choice, and catalyst use. Key steps include:

- Coupling reactions for introducing the thiophene-2-carbonyl and morpholinoethyl groups.

- Cyclization under acidic or basic conditions to form the pyrrolone core.

- Nitro group introduction via electrophilic aromatic substitution on the phenyl ring.

Critical Parameters:

| Step | Reagents/Conditions | Purpose | Yield Optimization |

|---|---|---|---|

| 1 | Dichloromethane, NaH, 0–5°C | Acylation of morpholinoethylamine | Slow reagent addition to minimize exothermic side reactions |

| 2 | DMSO, 80°C, 12h | Cyclization to pyrrolone ring | pH control (6.5–7.5) to avoid decomposition |

| 3 | HNO₃/H₂SO₄, 0°C | Nitration of phenyl group | Short reaction time (≤1h) to prevent over-nitration |

Characterization: Post-synthesis, use NMR (¹H/¹³C) to confirm regiochemistry and HPLC to assess purity (>95%) .

Basic: What analytical techniques are most reliable for confirming the compound’s structure?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- ¹H/¹³C NMR : Assign signals for the morpholinoethyl group (δ 2.4–3.1 ppm for N-CH₂), thiophene carbonyl (δ 165–170 ppm), and nitro group (meta-substituted aromatic protons at δ 8.1–8.3 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 484.12 (calculated) .

- X-ray Crystallography : Resolve bond lengths/angles, especially for the pyrrolone ring and nitro group orientation .

Data Interpretation Tip: Compare experimental NMR shifts with computational (DFT) predictions to resolve ambiguities in tautomeric forms .

Advanced: How can reaction kinetics and mechanisms be studied for key transformations in the synthesis?

Answer:

- In-situ Monitoring : Use FTIR to track carbonyl group consumption during acylation (disappearance of ~1700 cm⁻¹ peak) .

- Kinetic Profiling : Employ HPLC-MS to quantify intermediate concentrations over time (e.g., during cyclization) .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in morpholinoethyl group) to elucidate nucleophilic attack pathways .

Case Study: For nitro group introduction, competitive pathways (para vs. meta substitution) can be modeled using Hammett σ constants to predict regioselectivity .

Advanced: How should researchers address contradictions in reported yields or structural data?

Answer:

Discrepancies often arise from:

- Solvent Polarity : Higher dielectric solvents (e.g., DMF vs. THF) may alter cyclization rates .

- Catalyst Purity : Trace metals in NaH can accelerate undesired side reactions .

Resolution Strategy:

DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading.

Cross-Validation : Compare XRD data with computational models (e.g., Gaussian-optimized geometries) .

Reproducibility Checks : Replicate reactions under inert atmospheres to exclude moisture/oxygen effects .

Advanced: What computational methods are suitable for predicting molecular properties and reactivity?

Answer:

- *DFT Calculations (B3LYP/6-31G)**: Predict electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrrolone ring .

- MD Simulations : Model solvation effects (e.g., DMSO vs. water) on conformational stability .

- Docking Studies : Screen binding affinities to biological targets (e.g., kinases) using the nitro group as a hydrogen bond acceptor .

Validation: Overlay computed IR spectra with experimental data to confirm functional group assignments .

Advanced: How to design experiments to assess the compound’s biological activity?

Answer:

- In vitro Assays :

- Kinase Inhibition : Screen against a panel of serine/threonine kinases (IC₅₀ determination) .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) to track intracellular localization .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano) to correlate structure with activity .

Data Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess statistical significance.

Advanced: What strategies mitigate instability during storage or handling?

Answer:

- Degradation Pathways : Nitro group reduction under light exposure; morpholinoethyl hydrolysis in acidic conditions .

- Stabilization Methods :

- Store at -20°C in amber vials under argon.

- Lyophilize to prevent hydrolysis.

- Add radical scavengers (e.g., BHT) to solutions .

Advanced: How to optimize HPLC methods for purity analysis?

Answer:

| Parameter | Optimal Setting | Rationale |

|---|---|---|

| Column | C18 (5µm, 250mm) | Resolves polar (hydroxy group) and nonpolar (thiophene) moieties |

| Mobile Phase | Acetonitrile/0.1% TFA (70:30) | Enhances peak symmetry for nitroaromatic compounds |

| Flow Rate | 1.0 mL/min | Balances resolution and run time |

Validation: Perform spike-recovery tests with synthetic impurities (e.g., de-nitrated byproduct) .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Answer:

- Systematic Modifications :

- Replace thiophene carbonyl with furan or pyridine.

- Vary nitro group position (ortho, meta, para) .

- Assay Design : Test analogs against cancer cell lines (e.g., MCF-7) with/without metabolic inhibitors (e.g., CYP3A4) .

- Data Interpretation : Use QSAR models to correlate logP, polar surface area, and IC₅₀ .

Advanced: What challenges arise in reproducing synthetic protocols, and how to address them?

Answer:

Common Issues:

- Byproduct Formation : Due to incomplete morpholinoethyl group coupling.

- Scale-Up Variability : Aggregation during cyclization at >10g scale.

Solutions:

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression .

- DoE Optimization : Adjust stirring rate and cooling efficiency for exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.